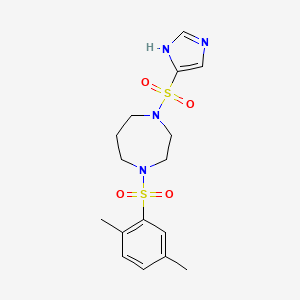

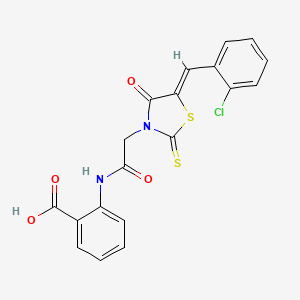

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

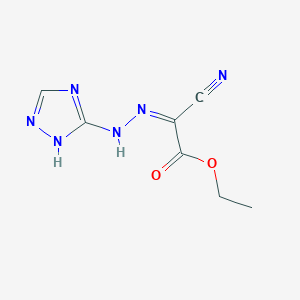

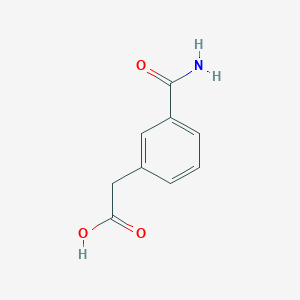

“(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid” is a chemical compound with the molecular formula C14H10ClNO2 .

Physical and Chemical Properties This compound has an average mass of 259.688 Da and a monoisotopic mass of 259.040009 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 470.6±30.0 °C at 760 mmHg, and a flash point of 238.4±24.6 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its ACD/LogP is 4.07, and it has a polar surface area of 50 Å2 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel series of 2-mercaptobenzimidazole derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). These findings suggest that thiazolidinone compounds could be potent antimicrobial agents.

Anti-inflammatory and Analgesic Activities

The thiazolidinone core has been utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Research has led to the synthesis of derivatives with significant anti-inflammatory activity, indicating the potential of thiazolidinone derivatives in creating effective anti-inflammatory agents (Golota et al., 2015).

Anticancer Applications

Some thiazolidinone derivatives containing a benzothiazole moiety have been screened for their antitumor activity. Certain compounds in this category have shown promising results against various cancer cell lines, including leukemia, melanoma, and breast cancer, highlighting the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).

Heterocyclic Chemistry Applications

Thiazolidinones serve as versatile intermediates in heterocyclic chemistry, enabling the synthesis of various heterocycles with potential biological activities. The ability to undergo cascade reactions with excellent atom economy makes these compounds valuable in the synthesis of complex molecules (Schmeyers & Kaupp, 2002).

Crystal Structure and Computational Studies

The structural and computational analysis of thiazolidinone derivatives can provide insights into their chemical properties and interaction mechanisms. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Khelloul et al., 2016).

Eigenschaften

IUPAC Name |

2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O4S2/c20-13-7-3-1-5-11(13)9-15-17(24)22(19(27)28-15)10-16(23)21-14-8-4-2-6-12(14)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVBJJFICRTIF-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

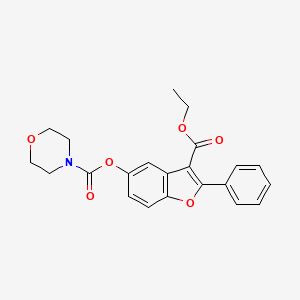

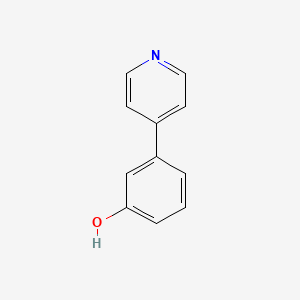

![Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)

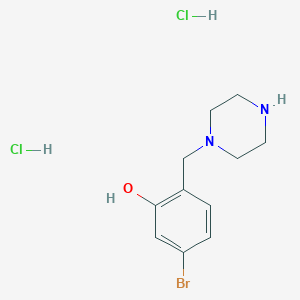

![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)